molecular formula C17H20N2O3S B2487924 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline CAS No. 556016-26-3

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline

Cat. No. B2487924
M. Wt: 332.42
InChI Key: RKAQPEOPGRLOMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline and related compounds involves multiple steps, including nucleophilic substitution reactions and the use of different catalysts and solvents to achieve the desired products. For example, the reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines in dimethyl sulfoxide (DMSO) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) yields 2-anilino derivatives without accumulating intermediates, indicating a two-step reaction process involving initial nucleophilic attack followed by either base-catalyzed or uncatalyzed conversion to the product (Asghar, 2009).

Molecular Structure Analysis

The molecular structure of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline derivatives has been confirmed through various spectroscopic techniques, including IR, 1H and 13C NMR, and X-ray diffraction studies. These techniques have revealed details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom in related sulfonamide compounds (Naveen et al., 2015).

Chemical Reactions and Properties

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline undergoes various chemical reactions, including sulfonation, methoxylation, and reactions with different electrophiles and nucleophiles, leading to the formation of diverse derivatives. These reactions are influenced by factors such as the presence of catalysts, the type of solvents, and the reaction conditions. The ability to undergo these reactions demonstrates the compound's versatile chemical properties and its potential for the synthesis of biologically active derivatives (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline derivatives, such as solubility, melting point, and conductivity, are determined by their molecular structure and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications, including its potential use in the synthesis of anion exchange membranes and other materials with specific physical characteristics (Wang et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline, including its reactivity with various chemical reagents, stability under different conditions, and its ability to form complexes with metals or other compounds, are essential for its application in chemical synthesis and material science. Studies on the oxidation of aniline in the presence of phenolic acids and the mechanism of aromatic nucleophilic substitution reactions in protic solvents provide insights into its reactivity and interaction with other compounds (Aleksandra & Gordana, 2010).

Scientific Research Applications

Kinetic and Equilibrium Studies

In a study focusing on the kinetics of reactions involving substituted anilines like 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline, Asghar (2009) found that these reactions, when occurring in dimethyl sulfoxide (DMSO) and catalyzed by bases such as DABCO, follow a two-step mechanism. This involves an initial nucleophilic attack followed by either base-catalyzed or uncatalyzed conversion to the product (Asghar, 2009).

Synthesis of Biologically Active Derivatives

Khalid et al. (2013) synthesized a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl) sulfonyl]piperidine, which showed significant bioactivity against enzymes like lipoxygenase and butyrylcholinesterase. This highlights the potential of derivatives of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline in the development of new therapeutic agents (Khalid et al., 2013).

Effect of Ortho Substituents

Research by Emokpae, Uwakwe, and Hirst (1993) on the effects of ortho substituents on aromatic nucleophilic substitution reactions involving compounds like 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline demonstrated that these substituents can significantly impact reaction rates and mechanisms. This is crucial for understanding and optimizing synthetic processes involving these types of compounds (Emokpae et al., 1993).

Synthesis and Biological Activity of Derivatives

Raju and Vedavathi (2016) synthesized sulfonamide and carbamate derivatives of 5-chloro-2-phenoxy-aniline, showing their antimicrobial efficacy. This study contributes to the understanding of how the chemical modification of compounds like 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline can lead to potentially useful antimicrobial agents (Raju & Vedavathi, 2016).

Future Directions

The future directions in the study of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline and similar compounds likely involve the development of more efficient synthesis methods , exploration of their potential biological activities , and their application in drug design .

properties

IUPAC Name

2-phenoxy-5-piperidin-1-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c18-16-13-15(23(20,21)19-11-5-2-6-12-19)9-10-17(16)22-14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAQPEOPGRLOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332306
Record name 2-phenoxy-5-piperidin-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837150
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline

CAS RN

556016-26-3
Record name 2-phenoxy-5-piperidin-1-ylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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